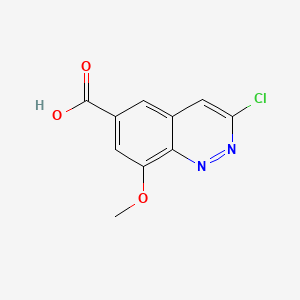
3-Chloro-8-methoxycinnoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-8-methoxycinnoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the cinnoline family This compound is characterized by the presence of a chlorine atom at the 3rd position, a methoxy group at the 8th position, and a carboxylic acid group at the 6th position on the cinnoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-methoxycinnoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of 8-methoxycinnoline, followed by carboxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) can be employed to introduce the carboxylic acid group . These methods are optimized for higher yields and purity, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: 3-Chloro-8-methoxycinnoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol derivatives.
科学的研究の応用
3-Chloro-8-methoxycinnoline-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Chloro-8-methoxycinnoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit certain enzymes involved in cell proliferation and survival. The compound may induce apoptosis in cancer cells by modulating pathways such as the caspase cascade . Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic processes.
類似化合物との比較
- 6-Chloro-8-methylquinoline-3-carboxylic acid
- 7-Chloro-8-methylquinoline-3-carboxylic acid
- 5-Chloro-8-methylquinoline-3-carboxylic acid
Comparison: Compared to these similar compounds, 3-Chloro-8-methoxycinnoline-6-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the cinnoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H7ClN2O3 |
|---|---|
分子量 |
238.63 g/mol |
IUPAC名 |
3-chloro-8-methoxycinnoline-6-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-7-3-6(10(14)15)2-5-4-8(11)12-13-9(5)7/h2-4H,1H3,(H,14,15) |
InChIキー |
RYBKTFGCWLJITC-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CC(=C1)C(=O)O)C=C(N=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)
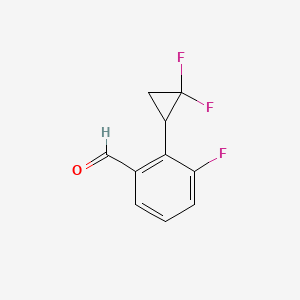
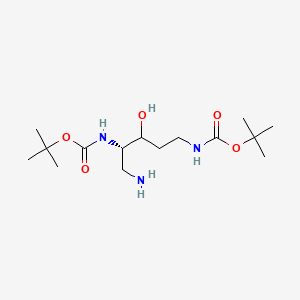
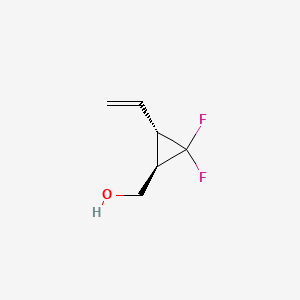
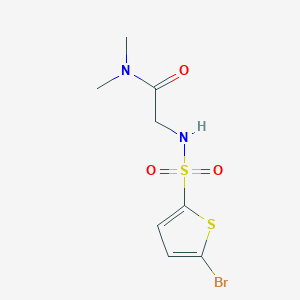
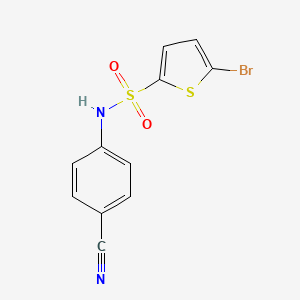
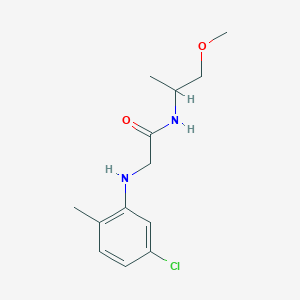
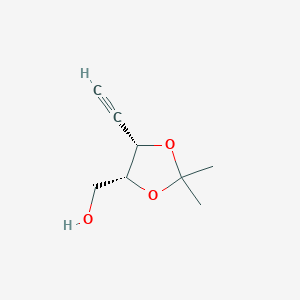
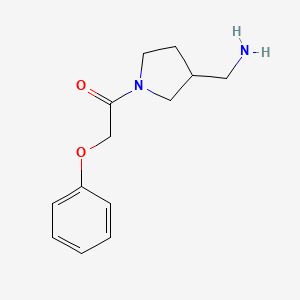
![2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide](/img/structure/B14896773.png)
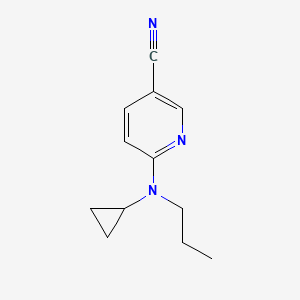
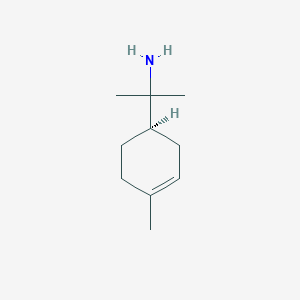
![methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate](/img/structure/B14896789.png)

